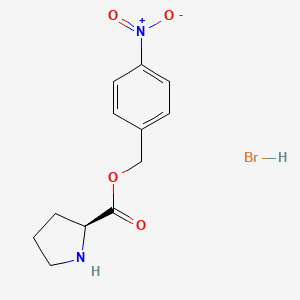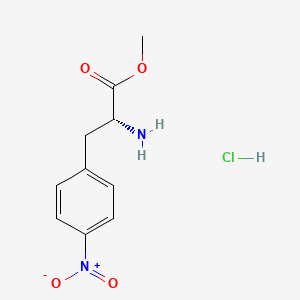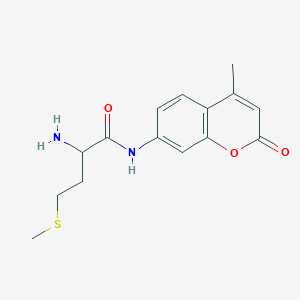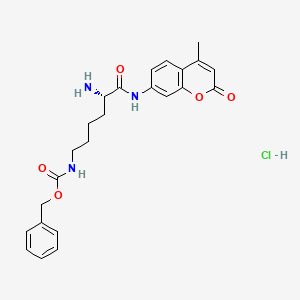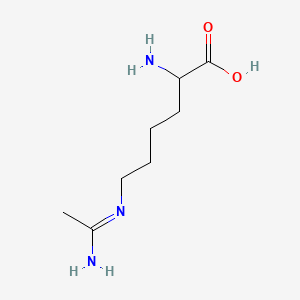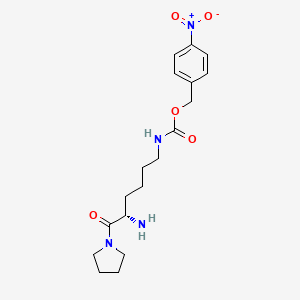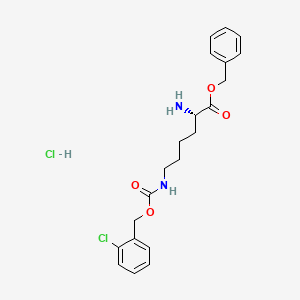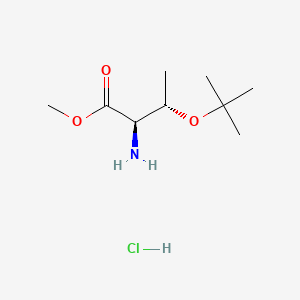
H-D-Thr(tBu)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for H-D-Thr(tBu)-OMe.HCl involves the protection of the hydroxyl group of threonine, followed by the introduction of a tert-butyl group at the alpha carbon and subsequent deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt of the protected amino acid.
Starting Materials
L-Threonine, tert-Butyl bromoacetate, Methanol, Hydrochloric acid, Diisopropylethylamine, Dichloromethane
Reaction
Protection of the hydroxyl group of threonine using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane, Introduction of tert-butyl group at the alpha carbon using tert-butyl bromoacetate and potassium carbonate in dimethylformamide, Deprotection of the hydroxyl group using hydrochloric acid in methanol, Formation of the hydrochloride salt of the protected amino acid by addition of hydrochloric acid to the deprotected amino acid in methanol
Wissenschaftliche Forschungsanwendungen
H-D-Thr(tBu)-OMe.HCl has a number of potential applications in scientific research. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Wirkmechanismus
The exact mechanism of action of H-D-Thr(tBu)-OMe.HCl is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an agonist of certain receptors, such as the GABA receptor. This may explain its potential therapeutic effects in the treatment of certain diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of H-D-Thr(tBu)-OMe.HCl have not been extensively studied. However, it is believed to have a range of effects on the body. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
H-D-Thr(tBu)-OMe.HCl has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works in the body, so its effects may not be fully predictable. Additionally, this compound is not widely available, so it can be difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on H-D-Thr(tBu)-OMe.HCl. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for this compound, as well as to develop new applications for this compound in scientific research.
Eigenschaften
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



